Kinase Scaffold Privilege: Imidazo[1,2-b]pyridazine Core for VEGFR2 Inhibition
The imidazo[1,2-b]pyridazine core is a proven hinge-binding scaffold for VEGFR2 kinase inhibition. The lead compound from the primary research series, 6b, demonstrated an IC50 of 7.1 nM against VEGFR2 [1]. While direct data for this specific compound is not publicly available, the class-level inference is that the 6-methoxyimidazo[1,2-b]pyridazine scaffold provides a privileged starting point for targeting this kinase, which is a key differentiation from other heterocyclic cores like quinazolines or pyrrolopyrimidines.
| Evidence Dimension | VEGFR2 Kinase IC50 |
|---|---|
| Target Compound Data | Not publicly available for this specific compound |
| Comparator Or Baseline | Lead compound 6b from the same series (IC50 = 7.1 nM) |
| Quantified Difference | N/A |
| Conditions | In vitro kinase inhibition assay (reference compound) |
Why This Matters
Establishes the scaffold's validated target engagement, positioning this compound as a rational derivative for kinase-focused research.
- [1] Miyamoto N, Oguro Y, Takagi T, et al. Design, synthesis, and evaluation of imidazo[1,2-b]pyridazine derivatives having a benzamide unit as novel VEGFR2 kinase inhibitors. Bioorg Med Chem. 2012;20(24):7051-7058. View Source
